![molecular formula C11H14N4O B2884626 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol CAS No. 2175978-64-8](/img/structure/B2884626.png)
1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of organic compounds known as phenylimidazoles . It’s a polycyclic aromatic compound containing a benzene ring linked to an imidazole ring . It’s also known as 1, 3-diazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, a novel series of imidazo [1,2-a]pyridine linked 1,2,3-triazole derivatives has been designed and synthesized . Another study describes a one-pot, multicomponent protocol for the synthesis of novel imidazo [1,2-a]pyrimidine-based pyran analogs .Molecular Structure Analysis
The imidazo [1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . It binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
Imidazole is an amphoteric in nature, showing both acidic and basic properties . It’s a white or colorless solid that is highly soluble in water and other polar solvents .Physical And Chemical Properties Analysis
The empirical formula of the compound is C6H5N3O . It has a molecular weight of 135.12 . The compound is a solid .Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Development
The imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been identified as a "drug prejudice" scaffold due to its wide-ranging applications in medicinal chemistry. This includes potential uses in anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic therapies, and as proton pump inhibitors and insecticidal agents. The breadth of applications is a testament to the versatility of this scaffold, which has also found its way into several marketed preparations such as zolimidine, zolpidem, and alpidem. Structural modifications of this scaffold have led to novel therapeutic agents, showcasing the potential of similar compounds like "1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol" in drug discovery (A. Deep et al., 2016).
Chemical Synthesis Innovations
Efficient synthetic routes for related structures have been developed, highlighting the chemical versatility and potential of the compound for further exploration. For example, "1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one," a privileged substructure found in numerous CGRP receptor antagonists, demonstrates the importance of efficient synthetic strategies. Two practical and efficient syntheses for this substructure from complementary starting materials have been described, featuring chemoselective reductive amination and Pd-catalyzed amination. Such innovations underscore the compound's role in advancing synthetic methodology and its potential utility in medicinal chemistry (David K. Leahy et al., 2012).
Potential Antihistaminic and Anti-inflammatory Activities
The synthesis and evaluation of compounds with structures similar to "this compound" have revealed potent antihistaminic activity and an inhibitory effect on eosinophil infiltration, a critical factor in allergic reactions. Such compounds, when incorporating specific cyclic amines and benzhydryl groups, exhibit both antihistaminic and anti-inflammatory effects, suggesting potential applications in treating conditions like atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003).
Wirkmechanismus
Target of Action
The primary target of 1-(Imidazo[1,2-b]pyridazin-6-yl)piperidin-4-ol is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM) .
Mode of Action
This compound interacts with TAK1 by inhibiting its enzymatic activity at nanomolar concentrations . The inhibition of TAK1 disrupts the kinase’s normal function, leading to changes in the cellular processes it regulates .
Biochemical Pathways
TAK1 is involved in various extracellular signaling pathways triggered by cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound potentially affects these pathways, leading to downstream effects such as disruption of cell growth and differentiation .
Result of Action
The inhibition of TAK1 by this compound results in the suppression of MM cell growth . The compound and its analogs have shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .
Eigenschaften
IUPAC Name |
1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-9-3-6-14(7-4-9)11-2-1-10-12-5-8-15(10)13-11/h1-2,5,8-9,16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLKADBURJEVBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.